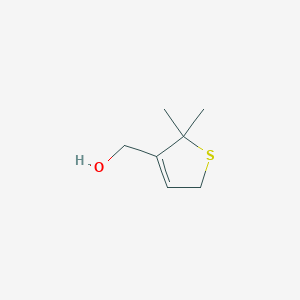

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5,5-dimethyl-2H-thiophen-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-7(2)6(5-8)3-4-9-7/h3,8H,4-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFAJKNIKOXECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=CCS1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol typically involves the reaction of 2,2-dimethyl-2,5-dihydrothiophene with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. Common reagents used in this synthesis include formaldehyde, hydrochloric acid, and sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative without the hydroxymethyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)aldehyde or (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)carboxylic acid.

Reduction: Formation of 2,2-dimethyl-2,5-dihydrothiophene.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the interactions of thiophene derivatives with biological macromolecules. Its structural features make it a useful tool for investigating enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural similarity to biologically active thiophene derivatives makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol with analogous compounds:

Key Observations:

Core Heterocycle Variations: The dihydrothiophene ring in the target compound provides partial unsaturation, influencing reactivity compared to fully aromatic thiophenes (e.g., in and ).

Functional Group Impact :

- The boronate ester in enables Suzuki-Miyaura cross-coupling reactions, suggesting the target compound could serve as a precursor for similar derivatization if functionalized with reactive handles.

- The thiol group in introduces nucleophilic reactivity distinct from the alcohol group in the target compound.

Aryl substituents in (2,5-dimethoxyphenyl) enhance π-π stacking capabilities, which are absent in the simpler dihydrothiophene structure.

Biological Activity

Overview

(2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol is a sulfur-containing heterocyclic compound with the molecular formula C₇H₁₂OS. This compound has garnered attention in both organic synthesis and biological research due to its unique structural features and potential medicinal applications. The presence of a hydroxymethyl group attached to a thiophene ring allows it to engage in significant interactions with biological macromolecules, making it a candidate for further exploration in drug development and biochemical studies.

The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. Its hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. This interaction is crucial for modulating enzyme activity and receptor binding.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxymethyl group to aldehyde/carboxylic acid | Potassium permanganate, chromium trioxide |

| Reduction | Formation of thiophene derivative | Sodium borohydride, lithium aluminum hydride |

| Substitution | Replacement of hydroxymethyl group | Nucleophiles (amines, thiols) |

Biological Activity

In biological contexts, this compound acts as a probe for studying interactions between thiophene derivatives and biological macromolecules. Its structural features allow it to influence enzyme-substrate interactions and protein-ligand binding.

Case Studies

- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit certain enzymes by modulating their active sites through hydrogen bonding and steric effects. Such interactions have implications for developing inhibitors against specific targets in metabolic pathways.

- Drug Development Potential : Given its structural similarity to other biologically active thiophene derivatives, this compound is being investigated as a precursor for synthesizing new pharmaceutical agents. Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties.

Comparative Analysis

Comparative studies with similar compounds highlight the unique biological activity of this compound.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol | Dioxin ring fused to thiophene | Antimicrobial activity noted |

| (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)ethanol | Ethyl group instead of hydroxymethyl | Reduced enzyme inhibition |

| This compound | Hydroxymethyl group on thiophene | Strong enzyme interaction potential |

Q & A

Q. What are the common synthetic routes for (2,2-Dimethyl-2,5-dihydrothiophen-3-yl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, such as:

- Grignard Reactions : Alkylation of thiophene derivatives followed by oxidation.

- Friedel-Crafts Alkylation : Using Lewis acids (e.g., AlCl₃) to introduce substituents on the thiophene ring.

- Hydroxymethylation : Formaldehyde derivatives reacting with pre-functionalized thiophenes.

Optimization strategies include: - Catalyst Screening : Transition-metal catalysts (e.g., Pd-based) improve regioselectivity .

- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .

- Temperature Control : Lower temperatures reduce side reactions in sensitive steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and dihydrothiophene ring conformation. For example, methyl groups at C2 and C5 show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]⁺ for C₈H₁₂OS: 156.07) .

- FT-IR : Hydroxyl (≈3200–3400 cm⁻¹) and thiophene ring (≈700–800 cm⁻¹) vibrations validate functional groups .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.

- Analytical Monitoring : Use HPLC to track degradation products; compare retention times with synthetic standards .

- Stabilizers : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidation of the dihydrothiophene ring .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivative synthesis?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites on the dihydrothiophene ring. For example, the C3 methanol group may act as a hydrogen-bond donor .

- Transition-State Analysis : Simulate reaction pathways (e.g., cycloadditions) to predict regioselectivity in heterocyclic functionalization .

- Solvent Effects : Use COSMO-RS models to optimize solvent-catalyst interactions for improved yields .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotective effects)?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify biphasic effects .

- Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., SH-SY5Y for neuroprotection vs. HepG2 for hepatic toxicity) .

- Target Profiling : Use kinase assays or proteomics to identify off-target interactions that may explain discrepancies .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Methodological Answer :

- Modular Synthesis : Vary substituents at C2 (methyl) and C5 (hydrogen) to alter steric and electronic effects.

- Bioisosteric Replacement : Substitute the methanol group with sulfonamide or carboxylate to modulate solubility .

- 3D-QSAR Models : Train models on activity data from analogs (e.g., thiophene-ethanol derivatives) to predict optimal substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.